molecular formula C14H17N5O2S B2719311 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide CAS No. 869068-18-8

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide

Cat. No.: B2719311
CAS No.: 869068-18-8
M. Wt: 319.38
InChI Key: VLOVPTBWYVLYBO-UHFFFAOYSA-N
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Description

2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is a synthetic organic compound characterized by its unique triazine and mesitylacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized through the cyclization of appropriate precursors under controlled conditions. This often involves the use of hydrazine derivatives and carbonyl compounds.

    Thioether Formation: The triazine intermediate is then reacted with a thiol compound to introduce the thioether linkage.

    Acetamide Formation: Finally, the mesitylacetamide group is introduced through an acylation reaction, typically using acetic anhydride or a similar reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazine ring or the carbonyl group, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group or the mesityl ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Amines and Alcohols: From reduction reactions.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its triazine ring is known for bioactivity, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

Industrially, the compound can be used in the development of specialty chemicals, including dyes, pigments, and polymers. Its stability and reactivity make it suitable for various applications in materials science.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide involves its interaction with specific molecular targets. The triazine ring can interact with enzymes or receptors, potentially inhibiting their activity. The mesityl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-phenylacetamide
  • 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-benzylacetamide

Uniqueness

Compared to similar compounds, 2-((4-amino-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-mesitylacetamide is unique due to the presence of the mesityl group. This group can influence the compound’s physical properties, such as solubility and stability, as well as its biological activity, potentially enhancing its efficacy in various applications.

Properties

IUPAC Name

2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O2S/c1-8-4-9(2)13(10(3)5-8)17-11(20)7-22-14-18-16-6-12(21)19(14)15/h4-6H,7,15H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOVPTBWYVLYBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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